Ethyl 5-cyano-1H-imidazole-2-carboxylate
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Overview
Description
5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester is a heterocyclic organic compound that contains an imidazole ring substituted with a cyano group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoacetamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Imidazole derivatives with amine groups.
Substitution: Imidazole derivatives with various substituted functional groups.
Scientific Research Applications
5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The imidazole ring can also coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-1H-Imidazole-4-carboxylic acid ethyl ester
- 2-cyano-1H-Imidazole-4-carboxylic acid ethyl ester
- 5-amino-1H-Imidazole-2-carboxylic acid ethyl ester
Uniqueness
5-cyano-1H-Imidazole-2-carboxylic acid ethyl ester is unique due to the specific positioning of the cyano and ester groups on the imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 5-cyano-1H-imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-7(11)6-9-4-5(3-8)10-6/h4H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXUJLMPASKVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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